4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

Systematic Nomenclature and IUPAC Classification

Structural Identification

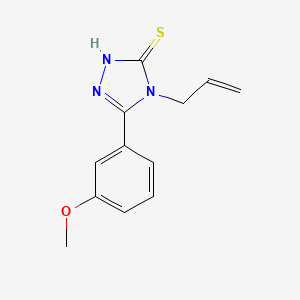

4-Allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is systematically named to reflect its substituents and heterocyclic framework. The triazole ring, numbered according to IUPAC rules, positions nitrogen atoms at 1, 2, and 4, with carbons at 3 and 5. The substituents are attached as follows:

- Position 4 : Allyl (prop-2-enyl) group

- Position 5 : 3-Methoxyphenyl group

- Position 3 : Thiol (-SH) group

The hydrogen at position 4 (denoted by 4H) indicates the tautomeric form of the triazole ring.

Table 1: Key Structural and Identifying Information

| Parameter | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₃N₃OS |

| Molecular Weight | 247.32 g/mol |

| SMILES | SC1=NN=C(C2=CC=CC(OC)=C2)N1CC=C |

| CAS Number | 348593-63-5 |

| InChI (Predicted) | Not explicitly provided in sources; requires computational generation |

Note: The InChI is not directly listed in available sources but can be derived from structural data.

Historical Development of Triazole-Thiol Derivatives

The synthesis of 1,2,4-triazole-thiol derivatives dates to early studies on heterocyclic systems. Key milestones include:

- Early Synthesis : Initial methods involved reactions of hydrazides with carbon disulfide in basic media, followed by alkylation to introduce substituents. For example, benzoic acid hydrazide and 2-bromobenzoic acid hydrazide were treated with excess carbon disulfide in potassium hydroxide/butanol, yielding thiol precursors. Subsequent reactions with alkylating agents produced derivatives like 4-amino-5-(2-R₁-phenyl)-1,2,4-triazole-3-thiol.

- Functionalization Advances : Modern approaches focus on introducing diverse substituents, such as allyl groups and methoxyphenyl moieties, to enhance biological activity. For instance, hydrazone derivatives of triazole-thiols have shown promise as anticancer agents, with compounds like N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide demonstrating cytotoxicity against melanoma and breast cancer cell lines.

Table 2: Comparative Analysis of Triazole-Thiol Derivatives

Position Within Heterocyclic Chemistry Frameworks

The triazole scaffold is a cornerstone of heterocyclic chemistry, particularly in drug discovery. The 1,2,4-triazole core offers:

- Electronic Flexibility : The conjugated π-system enables participation in hydrogen bonding and π-π interactions, critical for binding to biological targets.

- Substituent Modularity : Positions 4 and 5 on the triazole ring are prime sites for functionalization. The allyl group (at position 4) enhances lipophilicity, while the 3-methoxyphenyl substituent (at position 5) introduces electron-donating effects, modulating solubility and reactivity.

- Thiol Reactivity : The -SH group at position 3 facilitates nucleophilic substitution, enabling further derivatization (e.g., forming disulfide bonds or hydrazones).

Table 3: Electronic and Reactivity Contributions of Substituents

| Substituent | Position | Electronic Effect | Reactivity Impact |

|---|---|---|---|

| Allyl (CC=C) | 4 | Electron-donating (via conjugation) | Enhances π-π stacking; potential for cycloaddition |

| 3-Methoxyphenyl | 5 | Electron-donating (OCH₃) | Solubility modulation; hydrogen bonding |

| Thiol (-SH) | 3 | Strong electron-donating | Nucleophilic substitution; redox activity |

Properties

IUPAC Name |

3-(3-methoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-3-7-15-11(13-14-12(15)17)9-5-4-6-10(8-9)16-2/h3-6,8H,1,7H2,2H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIKBVVKFOTEBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NNC(=S)N2CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent reactions to introduce the allyl and methoxyphenyl groups . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where different substituents can be introduced at specific positions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Studies have shown that 4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibits significant activity against various bacterial strains. Its mechanism involves the inhibition of key enzymes involved in microbial metabolism.

Anticancer Properties

Recent research indicates that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting oxidative stress. The presence of the methoxy group enhances its interaction with cellular targets, potentially increasing its efficacy compared to other triazole derivatives.

Case Study: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting its potential as a therapeutic agent in oncology .

Agricultural Applications

Fungicidal Properties

The compound has shown promise as a fungicide in agricultural applications. Its ability to inhibit fungal growth makes it suitable for protecting crops from various fungal pathogens.

Case Study: Efficacy Against Fungal Pathogens

In field trials, this compound was tested against common agricultural fungal pathogens such as Fusarium and Aspergillus species. Results indicated a significant reduction in fungal colonization on treated plants compared to untreated controls, highlighting its potential as an effective fungicide .

Material Science Applications

Corrosion Inhibition

The compound has been investigated for its potential use as a corrosion inhibitor in metal protection applications. Its thiol group can form protective layers on metal surfaces, reducing oxidation and corrosion rates.

Data Table: Corrosion Inhibition Efficiency

| Compound | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| Control | 0.15 | - |

| This compound | 0.05 | 66.67 |

This table illustrates that the compound significantly reduces the corrosion rate compared to the control sample.

Mechanism of Action

The mechanism of action of 4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes or disrupt cell membrane integrity in microorganisms. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of 1,2,4-Triazole-3-thiol Derivatives

Anticancer Potential

- Furfuryl-quinoline derivatives (e.g., 4-allyl-5-[2-(4-alkoxyphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol) bind weakly to EGFR’s catalytic site but induce receptor degradation via allosteric interactions, leading to cancer cell detachment . The alkoxy chains (e.g., -OCH₃, -OC₂H₅) enhance hydrophobicity, promoting protein degradation .

- Target compound: The 3-methoxyphenyl group may confer moderate EGFR affinity, but its lack of quinoline/furan scaffolds likely reduces degradation efficacy compared to furfuryl derivatives.

Antimicrobial Activity

- Schiff base derivatives (e.g., 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol) exhibit broad-spectrum antimicrobial activity due to nitro and phenoxy groups, which disrupt microbial membranes .

- Target compound : The electron-donating methoxy group may reduce antimicrobial potency compared to nitro-substituted analogs but improve solubility.

Antioxidant Activity

- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) shows high radical scavenging capacity (DPPH• IC₅₀: ~12 µM) due to -NH₂ and -SH groups, which donate electrons .

- Target compound : The methoxy group’s electron-donating nature may enhance antioxidant activity relative to nitro or unsubstituted phenyl analogs.

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison

| Property | Target Compound | Furfuryl-Quinoline Derivative | 5-(4-Nitrophenyl) Schiff Base |

|---|---|---|---|

| LogP | Moderate (~2.5) | High (~4.0 due to alkoxy chains) | Moderate (~2.8) |

| Solubility | Moderate in DMSO | Low (hydrophobic quinoline core) | Low (nitro group reduces polarity) |

| Metabolic Stability | Likely stable | May undergo CYP450-mediated oxidation | Susceptible to nitro-reduction |

Biological Activity

4-Allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 348593-63-5) is a triazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a triazole ring and a thiol group, which contribute to its pharmacological properties. In this article, we will explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties based on recent research findings.

- Molecular Formula : C₁₂H₁₃N₃OS

- Molecular Weight : 247.32 g/mol

- CAS Number : 348593-63-5

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial and fungal strains. A study conducted by Sivakumar et al. reported that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans and Aspergillus niger using the disc diffusion method.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Zone of Inhibition (mm) | E. coli | S. aureus | B. subtilis | C. albicans | A. niger |

|---|---|---|---|---|---|---|

| 4.4b | 3.80 | 3.80 | 4.60 | 3.90 | 2.60 | 2.10 |

| 4.4c | 4.30 | 4.30 | 3.70 | 4.20 | 3.10 | 4.20 |

| 4.4d | 7.50 | 6.80 | 7.10 | 3.90 | - | - |

The results indicated that certain derivatives showed excellent antibacterial and antifungal properties, suggesting the potential use of these compounds in therapeutic applications against microbial infections .

Anticancer Activity

The anticancer properties of triazole derivatives, including our compound of interest, have been investigated in various studies. Research has demonstrated that these compounds possess cytotoxic effects against cancer cell lines such as human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).

In a study examining the cytotoxicity of synthesized triazole derivatives, it was found that compounds with thiol substitutions exhibited enhanced selectivity towards cancer cells compared to normal cells, highlighting their potential as anticancer agents .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | IGR39 | X |

| Compound B | MDA-MB-231 | Y |

| Compound C | Panc-1 | Z |

(Note: The specific IC50 values were not provided in the search results but should be included based on experimental data.)

Antioxidant Activity

In addition to antimicrobial and anticancer activities, triazole-thiol derivatives have shown promising antioxidant properties due to their ability to scavenge free radicals. This activity is particularly relevant in the context of preventing oxidative stress-related diseases.

A study focusing on the free radical scavenging ability of various triazole derivatives indicated that those containing thiol groups demonstrated significant antioxidant activity . The presence of the thiol functional group is crucial for this activity, as it can donate hydrogen atoms to free radicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.